![molecular formula C30H31O20+ B1261155 Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside](/img/structure/B1261155.png)
Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside
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Overview
Description
Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside is an anthocyanidin glycoside.
Scientific Research Applications
Identification and Isolation in Various Plants
- Cyanidin-3-O-(6''-O-malonyl-2''-O-glucuronyl)glucoside has been identified and isolated from red flowers of various plants such as Bellis perennis and Dendranthema morifolium. This identification has been done using techniques like FABMS and NMR spectroscopy, helping to understand the pigment composition of these plants (Saitǒ et al., 1988), (Toki et al., 1991).
Stability and Degradation Studies
- The stability of this compound and its degradation kinetics under different temperatures have been studied. This research is vital for understanding how this compound behaves under various environmental conditions and for its potential application in food and other industries (Liu et al., 2011).
Role in Flower Pigmentation
- The role of this compound in the pigmentation of flowers has been extensively studied. These studies help in understanding the biochemistry of flower coloration and can have applications in horticulture and plant breeding (Tatsuzawa et al., 2013), (Tatsuzawa, 2014).
Enhancement of Stability and Antioxidant Activity
- Research has explored the enhancement of stability and antioxidant activity of cyanidin-3-glucoside through acylation. This is significant for the development of more stable and effective antioxidant compounds for potential use in health and nutrition sectors (Zhang et al., 2020).
Enzymatic Studies
- Studies have been conducted on enzymes that catalyze the malonylation of anthocyanidin 3-glucosides, including this compound. Understanding these enzymes is crucial for biochemical and genetic research related to plant pigmentation (Teusch & Forkmann, 1987).
Comparative Studies with Other Anthocyanins
- Comparative studies have been conducted to understand the differences in stability and degradation between this compound and other anthocyanins. These studies are valuable for selecting suitable anthocyanins for various applications based on their stability profiles (Cao et al., 2009).
properties
Molecular Formula |
C30H31O20+ |
---|---|
Molecular Weight |
711.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H30O20/c31-10-4-13(33)11-6-16(25(46-15(11)5-10)9-1-2-12(32)14(34)3-9)47-30-27(50-29-24(42)21(39)23(41)26(49-29)28(43)44)22(40)20(38)17(48-30)8-45-19(37)7-18(35)36/h1-6,17,20-24,26-27,29-30,38-42H,7-8H2,(H5-,31,32,33,34,35,36,43,44)/p+1/t17-,20-,21+,22+,23+,24-,26+,27-,29+,30-/m1/s1 |
InChI Key |
QOHDMYMGZLODBT-HMYIHKNWSA-O |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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